(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine, also known as (S)-N,N-dimethyl-2-pyrrolidin-2-ylethanamine, is a chiral amine compound characterized by the presence of a pyrrolidine ring attached to an ethanamine backbone. This compound is significant in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The compound's structure allows for interactions with various neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is classified as a tertiary amine and falls under the category of alkaloids. Its chemical formula is , and it has a molecular weight of approximately 158.26 g/mol. The compound is often studied for its potential effects on the central nervous system and its applications in organic synthesis.
The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves several key steps:
For example, one method includes reacting 2-pyrrolidone with dimethylamine in the presence of an acid catalyst, followed by purification steps to isolate (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine .
The molecular structure of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine features a pyrrolidine ring connected to an ethanamine chain, which includes two methyl groups attached to the nitrogen atom. The stereochemistry at the chiral center is crucial for its biological activity.
This structure indicates that the compound has potential for specific receptor interactions due to its chiral nature .
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine can undergo various chemical reactions:
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with neurotransmitter receptors in the central nervous system. Research indicates that this compound may modulate receptor activity, influencing signaling pathways related to mood regulation and cognitive function. Binding affinity studies have shown its potential interactions with various neurotransmitter systems, suggesting therapeutic implications for conditions such as depression and anxiety .
The physical properties of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine include:
Chemical properties include:
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has several notable applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine exemplifies significant advances in stereoselective amine production methodologies. While its specific discovery timeline remains undocumented in available literature, its emergence parallels key developments in chiral amine synthesis during the late 20th and early 21st centuries. Two principal synthetic strategies have been developed for its production, both leveraging modern asymmetric techniques to control the critical (S)-stereocenter [6]:
Reductive Amination: This approach utilizes a ketone precursor, typically (S)-1-(pyrrolidin-2-yl)propan-2-one, subjected to reductive amination with dimethylamine under catalytic hydrogenation conditions. Palladium or platinum catalysts facilitate the transformation, yielding the target compound with moderate stereochemical control (50-70% yield). The method's efficiency depends critically on preserving the chiral integrity during imine formation and reduction, often necessitating carefully controlled reaction conditions to prevent racemization [6].
Ring-Opening of Donor-Acceptor (DA) Cyclopropanes: A more recent innovation employs nickel- or yttrium-catalyzed reactions between DA cyclopropanes (e.g., 1,1-diester substituted cyclopropanes) and dimethylamine. This method proceeds through a stereospecific ring-opening/amination sequence, producing protected pyrrolidinone intermediates that undergo subsequent reduction to yield the target amine. With yields reaching 60-80% and superior stereochemical fidelity, this approach represents a significant advancement in efficiency, though it requires additional deprotection steps that impact overall atom economy [6].
Table 1: Comparative Analysis of Synthetic Methods for (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
Synthetic Method | Yield Range | Stereochemical Control | Key Limitations | Catalytic System |
---|---|---|---|---|
Reductive Amination | 50-70% | Moderate | Racemization risk | Pd/C, H₂; PtO₂, H₂ |
DA Cyclopropane Ring-Opening | 60-80% | High | Multi-step deprotection required | Y(OTf)₃; Ni(cod)₂ |
Chiral Pool Derivatization | 40-65% | High | Limited by precursor availability | N/A (L-proline derivatives) |
A third approach involves chiral pool synthesis starting from naturally occurring L-proline derivatives. While providing excellent stereochemical preservation, this route suffers from step inefficiency and moderate yields (40-65%), limiting its industrial applicability [6]. The evolution toward transition metal-catalyzed methods reflects broader trends in asymmetric synthesis, where catalyst-controlled stereoselectivity offers more flexible access to enantiopure amines without dependence on chiral natural products. These synthetic advances have enabled broader exploration of the compound's pharmacological and catalytic properties, establishing it as a versatile chiral building block beyond its initial applications.
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has emerged as a structurally significant pharmacophore in next-generation neurotherapeutic agents, particularly those targeting the opioid epidemic and substance use disorders. Its molecular architecture combines elements that enable dual engagement with key CNS receptors:
Dopamine D3 Receptor (D3R) Antagonism: The protonatable pyrrolidine nitrogen (pKa ~10.2) and ethylamine spacer mimic endogenous dopamine's pharmacophore geometry, facilitating selective D3R binding. Computational models indicate optimal interaction with D3R's secondary binding pocket, conferring subtype selectivity over D2 receptors—a critical advance for minimizing extrapyramidal side effects associated with non-selective dopamine antagonists [2] [6] [9].
μ-Opioid Receptor (MOR) Modulation: The dimethylaminoethyl moiety exhibits structural homology with MOR agonist pharmacophores, particularly when incorporated into bivalent ligand architectures. This enables partial agonism at MOR while the D3R antagonism component simultaneously mitigates reward pathways, creating compounds with inherent resistance to misuse [2].
Table 2: Neuropharmacologically Relevant Properties of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
Property | Value/Range | Methodology | Neuropharmacological Significance |
---|---|---|---|
Calculated logP | 1.2 | Computational prediction | Moderate lipophilicity for BBB penetration |
pKa (pyrrolidine N) | ~10.2 | Spectrophotometric titration | Protonation state at physiological pH |
pKa (dimethylamino N) | ~9.8 | Spectrophotometric titration | Influences receptor binding affinity |
Aqueous Solubility | <1 mg/mL at 25°C | Shake-flask method | Impacts formulation development |
Molecular Volume | 173 ų | Computational modeling | Complementarity with MOR/D3R binding pockets |
These properties underpin its incorporation into bivalent ligands designed as innovative solutions to the opioid crisis. By tethering the compound to opioid scaffolds like loperamide or TRV130, researchers have created single-molecule entities (e.g., compounds 46, 84, 114, 121) that simultaneously activate MOR for analgesia while blocking D3R to reduce addictive liability. These chimeric molecules exhibit optimized Central Nervous System Multiparameter Optimization (CNS-MPO) scores >4.0, predicting enhanced blood-brain barrier permeability compared to earlier peripherally restricted analogs (CNS-MPO <2.5) [2]. The compound's structural flexibility allows precise adjustment of spacer length and tethering geometry to balance MOR/D3R binding kinetics—a critical factor in maintaining therapeutic ratios between analgesic efficacy and abuse deterrence. Current research focuses on further optimizing these hybrid molecules for either central or peripheral activity, tailoring distribution profiles for specific pain indications while minimizing CNS side effects [2] [6] [9].
Beyond its pharmacological applications, (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine serves as a versatile catalyst precursor in sustainable asymmetric synthesis, aligning with green chemistry principles by reducing solvent waste and energy consumption. Its utility manifests in two primary contexts:
Solvent-Free Epoxide Ring-Opening Reactions: Chiral Cr(salen) complexes incorporating pyrrolidine derivatives analogous to our target compound catalyze the desymmetrization of meso-epoxides under solvent-free conditions. For example, cyclohexene oxide undergoes azidolysis with trimethylsilyl azide at catalyst loadings as low as 2 mol%, yielding enantiomerically enriched azidoalcohols (84-94% ee) without solvent mediation. This approach achieves E factors (kg waste/kg product) below 3.0—dramatically lower than traditional solvent-dependent processes (E factors >50). The pyrrolidine nitrogen facilitates catalyst activation through coordination to chromium, while the dimethylamino group tunes electron density to enhance enantioselectivity. Catalyst recyclability is demonstrated over ≥5 cycles without significant loss in activity or selectivity, further enhancing process sustainability [5].
Borrowing Hydrogen N-Methylation: The compound itself functions as a precursor to catalysts enabling efficient N-methylation of amines using methanol as both methylating agent and solvent—an exemplar of atom-economical "borrowing hydrogen" methodology. In situ-formed iridium or ruthenium complexes bearing pyrrolidine-derived ligands catalyze the conversion of primary amines to tertiary dimethylamines with water as the sole byproduct. This green alternative replaces traditional methylation methods employing hazardous methyl halides or dimethyl sulfate, eliminating stoichiometric salt waste and enhancing reaction safety profiles. Yields exceed 85% for diverse amine substrates under concentrated conditions (neat or high concentrations), demonstrating compatibility with the principles of step-economy and waste reduction central to modern green chemistry paradigms [7].
These applications highlight how the compound's bifunctional design—combining a metal-coordinating pyrrolidine with a basic dimethylamino group—creates synergistic catalytic effects unattainable with monofunctional analogs. The (S)-configuration proves particularly crucial in epoxide desymmetrization, where catalyst asymmetry dictates the stereochemical outcome through well-defined transition states. As pharmaceutical manufacturing increasingly prioritizes sustainability, such solvent-free or highly concentrated processes employing chiral amine catalysts or precursors represent strategic advances toward reducing the environmental footprint of fine chemical production [5] [7] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5